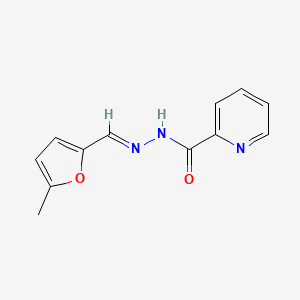![molecular formula C24H21BrClF3N4O3S B11665031 ethyl 2-({[5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11665031.png)
ethyl 2-({[5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-({[5-(4-bromophényl)-3-chloro-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophène-3-carboxylate d'éthyle est un composé organique complexe doté d'une structure unique combinant plusieurs groupes fonctionnels.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-({[5-(4-bromophényl)-3-chloro-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophène-3-carboxylate d'éthyle implique plusieurs étapes, notamment l'acylation de Friedel-Crafts, la nitration et des réactions de réduction . Le processus commence généralement par la formation de la structure de base du pyrazolo[1,5-a]pyrimidine, suivie par l'introduction des groupes bromophényle, chloro et trifluorométhyle par diverses réactions de substitution. La dernière étape implique l'estérification du groupe carboxylate pour former l'ester éthylique.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour certaines étapes, ainsi que le développement de catalyseurs et de réactifs plus efficaces pour rationaliser le processus.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-({[5-(4-bromophényl)-3-chloro-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophène-3-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier les groupes existants.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer certains groupes fonctionnels ou réduire l'état d'oxydation du composé.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, en particulier au niveau des groupes bromophényle et chloro.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium pour la réduction, et divers nucléophiles ou électrophiles pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
Chimie : Le composé peut être utilisé comme élément de base pour la synthèse de molécules plus complexes, en particulier dans le développement de nouveaux produits pharmaceutiques et agrochimiques.
Biologie : Sa structure unique peut lui permettre d'interagir avec des cibles biologiques de manière nouvelle, ce qui en fait un candidat potentiel pour la découverte et le développement de médicaments.
Médecine : Le composé pourrait être étudié pour ses effets thérapeutiques potentiels, en particulier dans le traitement des maladies où ses groupes fonctionnels spécifiques pourraient interagir avec des voies biologiques.
Industrie : Il peut avoir des applications dans le développement de nouveaux matériaux ou en tant que catalyseur dans divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action du 2-({[5-(4-bromophényl)-3-chloro-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophène-3-carboxylate d'éthyle n'est pas entièrement compris, mais on pense qu'il implique des interactions avec des cibles moléculaires et des voies spécifiques. Les divers groupes fonctionnels du composé peuvent lui permettre de se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à des effets biologiques spécifiques.
Mécanisme D'action
The mechanism of action of ETHYL 2-[5-(4-BROMOPHENYL)-3-CHLORO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la pyrazolo[1,5-a]pyrimidine : Ces composés partagent la structure de base et peuvent avoir des activités biologiques similaires.
Dérivés du thiophène :
Dérivés bromophénylés et chlorés : Ces composés peuvent partager certaines des réactions de substitution et des modèles de réactivité.
Propriétés
Formule moléculaire |
C24H21BrClF3N4O3S |
|---|---|
Poids moléculaire |
617.9 g/mol |
Nom IUPAC |
ethyl 2-[[5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H21BrClF3N4O3S/c1-2-36-23(35)17-13-4-3-5-15(13)37-22(17)31-21(34)19-18(26)20-30-14(11-6-8-12(25)9-7-11)10-16(24(27,28)29)33(20)32-19/h6-9,14,16,30H,2-5,10H2,1H3,(H,31,34) |
Clé InChI |
MVNCKLKUYRABBH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=NN4C(CC(NC4=C3Cl)C5=CC=C(C=C5)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11664956.png)

![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664965.png)
![N-[(E)-(5-bromothiophen-2-yl)methylidene]-4-(2-chlorobenzyl)piperazin-1-amine](/img/structure/B11664968.png)
![6-Amino-4-(biphenyl-4-yl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11664980.png)
![2-(1H-benzimidazol-1-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11664984.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664987.png)

![4-[5-(2-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B11665007.png)
![N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B11665014.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11665023.png)

![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B11665039.png)
![4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B11665042.png)
